Dimethyl N,N'-(methylenedi-4,1-phenylene)bis[2-methyl-beta-alaninate]
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Overview
Description
Dimethyl N,N’-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) is a complex organic compound with a unique structure that includes aromatic rings and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl N,N’-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) typically involves the reaction of methylenedi-4,1-phenylene with dimethyl 2-methyl-beta-alaninate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl N,N’-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carbonyl compounds.
Reduction: The compound can be reduced to form simpler molecules, typically involving the addition of hydrogen.
Substitution: Aromatic substitution reactions can occur, where one of the hydrogen atoms on the aromatic ring is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Dimethyl N,N’-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which Dimethyl N,N’-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(Methylenedi-4,1-phenylene)bis(2,2-dimethylhydrazinecarboxamide)
- N,N’-(Methylenedi-4,1-phenylene)bis(2-methyl-1-piperidinecarboxamide)
- N,N’‘-(Methylenedi-4,1-phenylene)bis(N’,N’-dimethyl urea)
Uniqueness
Dimethyl N,N’-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) is unique due to its specific ester functional groups and the presence of aromatic rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
10029-24-0 |
---|---|
Molecular Formula |
C23H30N2O4 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
methyl 2-[4-[[4-[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]phenyl]methyl]anilino]-2-methylpropanoate |
InChI |
InChI=1S/C23H30N2O4/c1-22(2,20(26)28-5)24-18-11-7-16(8-12-18)15-17-9-13-19(14-10-17)25-23(3,4)21(27)29-6/h7-14,24-25H,15H2,1-6H3 |
InChI Key |
XJQDOEYAAOYHLG-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)OC)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(C)(C)C(=O)OC |
Canonical SMILES |
CC(C)(C(=O)OC)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(C)(C)C(=O)OC |
10029-24-0 | |
Origin of Product |
United States |
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